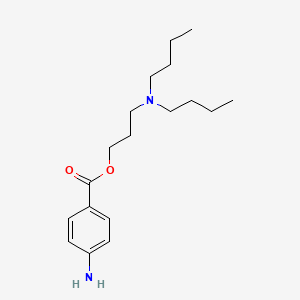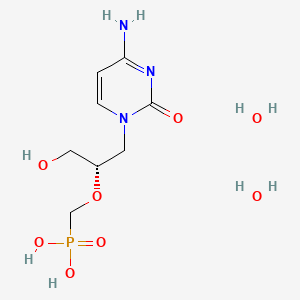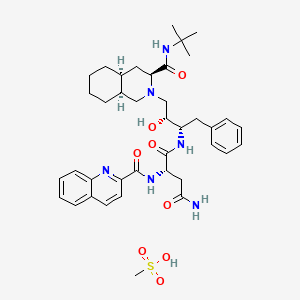
盐酸 1-甲基-4-苯基-1,2,3,6-四氢吡啶
描述
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a piperidine derivative and dopaminergic neurotoxin . It has been used in neurological research . This compound is closely related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine which is suspected of inducing severe and irreversible Parkinsonism symptoms .
Synthesis Analysis
MPTP is a piperidine derivative and dopaminergic neurotoxin that has been used in neurological research . It is metabolized to 1-methyl-4-phenylpyridine (MPP+), which in turn can cause free radical production in vivo and lead to oxidative stress .Molecular Structure Analysis
The molecular formula of MPTP is C12H15N . The molecular weight is 209.72 . The InChI key is KOWJANGMTAZWDT-UHFFFAOYSA-N .Chemical Reactions Analysis
MPTP is metabolized to 1-methyl-4-phenylpyridine (MPP+), which in turn can cause free radical production in vivo and lead to oxidative stress .Physical And Chemical Properties Analysis
MPTP is a white to off-white powder . The melting point is 40 °C (104 °F; 313 K) and the boiling point is 128 to 132 °C (262 to 270 °F; 401 to 405 K) at 12 Torr . It is slightly soluble in water .科学研究应用
Parkinson’s Disease Model Creation
MPTP hydrochloride is extensively used to create animal models of Parkinson’s disease (PD). This neurotoxin replicates the symptoms of PD, allowing researchers to study the disease’s progression and potential treatments . By inducing PD in animals, scientists can observe the effects of MPTP on cells and genes associated with the disease, such as specific changes in cellular states like astrocytosis and the absence of endothelial cells .
Neurodegenerative Research
The compound serves as a tool in neurodegenerative research beyond PD. MPTP’s ability to induce cell death in dopaminergic neurons makes it valuable for studying mechanisms of neurodegeneration and testing neuroprotective strategies .
Single-Nucleus RNA Sequencing
MPTP hydrochloride is used in single-nucleus RNA sequencing to define specific cell states in PD. This advanced technique allows for the examination of gene expression in individual cell types, providing insights into the molecular underpinnings of PD-induced changes .
Cell–Cell Communication Studies
Researchers use MPTP hydrochloride to investigate cell–cell communications in PD. By analyzing the interactions between PD-specific cells, scientists can identify enhanced communication pathways, such as those involving NRXN and NEGR, which may contribute to the disease’s pathology .
Oxidative Stress Analysis
MPTP hydrochloride is metabolized to MPP+, which causes oxidative stress in vivo. This property is utilized to study the effects of oxidative stress on neurons and to explore antioxidants’ potential therapeutic effects .
Gene Target Identification
Through the use of MPTP hydrochloride in PD models, researchers can perform trajectory analysis of affected cell populations. This helps in predicting candidate gene sets that might be associated with PD, leading to the identification of new therapeutic targets .
作用机制
Target of Action
MPTP hydrochloride primarily targets dopaminergic neurons in the brain, specifically in the striatum and substantia nigra . The compound’s toxicity is conditioned by the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT-2), which play a crucial role in its neurotoxicity .
Mode of Action
Once inside the brain, MPTP is metabolized into the toxic cation 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase B (MAO-B) of glial cells, specifically astrocytes . MPP+ is selectively taken up by dopaminergic neurons via the dopamine transporter (DAT), which also has a high affinity for MPP+ .
Pharmacokinetics
It is known that mptp can be completely abolished in vivo by treatment with a monoamine oxidase inhibitor and potentiated by an inhibitor of catechol-o-methyltransferase .
Result of Action
The result of MPTP’s action is the destruction of dopaminergic neurons in the substantia nigra of the brain, leading to a reduction in dopamine levels . This causes inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress . The selective neurotoxicity induced by MPTP has been used to model Parkinson’s disease in various animals .
Action Environment
The action of MPTP can be influenced by environmental factors. For instance, it was postulated that MPTP analogues such as pesticides may represent environmental neurotoxins responsible for the etiology of idiopathic Parkinson’s disease . .
安全和危害
未来方向
属性
IUPAC Name |
1-methyl-4-phenyl-3,6-dihydro-2H-pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-7H,8-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWJANGMTAZWDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044077 | |
| Record name | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride | |
CAS RN |
23007-85-4 | |
| Record name | Pyridine, 1,2,3,6-tetrahydro-1-methyl-4-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23007-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MPTP hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023007854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MPTP HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O1K9K2EZM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does MPTP hydrochloride induce Parkinsonian symptoms?
A1: MPTP hydrochloride itself is not toxic, but it crosses the blood-brain barrier and is metabolized by monoamine oxidase B (MAO-B) in astrocytes into 1-methyl-4-phenylpyridinium (MPP+). [, ] MPP+ is a potent neurotoxin that selectively targets dopaminergic neurons in the substantia nigra pars compacta (SNc) – a brain region critical for motor control. [, ]
Q2: What is the mechanism of MPP+ toxicity in dopaminergic neurons?
A2: MPP+ is actively transported into dopaminergic neurons via the dopamine transporter (DAT). [] Inside the neuron, it inhibits complex I of the mitochondrial electron transport chain, leading to energy depletion and oxidative stress. [, ] This ultimately results in neuronal death and the characteristic motor symptoms of PD, such as tremors, rigidity, and bradykinesia.
Q3: Does MPTP hydrochloride affect other brain regions or cell types?
A3: While MPTP primarily targets dopaminergic neurons in the SNc, research suggests it can also affect other brain regions, including the striatum and hippocampus, albeit to a lesser extent. [, ] Furthermore, MPTP can activate microglia – the brain's resident immune cells – leading to neuroinflammation that contributes to neuronal damage. [, ]
Q4: Are the effects of MPTP hydrochloride reversible?
A4: The effects of MPTP hydrochloride can vary depending on the dose and duration of exposure. Acute administration can lead to reversible Parkinsonian symptoms in some animal models, while chronic exposure often results in more persistent and irreversible damage. [, ]
Q5: Do genetic factors influence susceptibility to MPTP hydrochloride?
A5: Yes, studies using transgenic mice overexpressing mutant α-synuclein, a protein implicated in PD, show these animals exhibit increased vulnerability to MPTP-induced neurodegeneration and reduced neurogenesis compared to wild-type mice. [, ]
Q6: What are the advantages of using MPTP hydrochloride to model PD?
A6: MPTP hydrochloride provides a valuable tool for researchers due to its ability to reproduce many of the hallmark features of PD, including selective dopaminergic neuron loss, motor deficits, and biochemical changes in the brain. [, ] This allows for investigation of potential therapeutic interventions and a deeper understanding of the disease's underlying mechanisms.
Q7: What are the limitations of the MPTP hydrochloride model?
A7: While valuable, the MPTP hydrochloride model doesn't fully recapitulate all aspects of PD. Notably, it doesn't induce the formation of Lewy bodies – abnormal protein aggregates found in the brains of PD patients. [, ] Additionally, the acute nature of the model doesn't reflect the gradual progression of the disease observed in humans. [, ]
Q8: How has MPTP hydrochloride contributed to PD research?
A8: MPTP hydrochloride has been instrumental in identifying potential therapeutic targets for PD, such as neuroprotective agents, anti-inflammatory drugs, and gene therapies aimed at restoring dopamine levels or protecting neurons from damage. [, , ]
Q9: Has MPTP hydrochloride research led to new treatments for PD?
A9: While MPTP hydrochloride has not directly led to new treatments for PD yet, it has significantly advanced our understanding of the disease. [, , ] By providing a model to test potential therapies, MPTP research contributes to the ongoing development of more effective treatments for this debilitating disorder.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



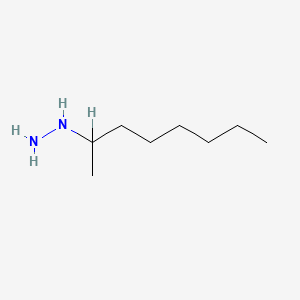

![4,4-Bis[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]pentanoic acid](/img/structure/B1662449.png)
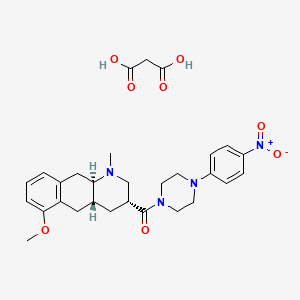

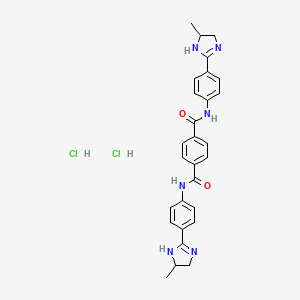
![8-[5-(Diethylamino)pentylamino]quinolin-6-ol](/img/structure/B1662457.png)



